4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, chloro, and pyrrolidine-1-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride or thionyl chloride.
Attachment of the Benzenesulfonyl Group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Incorporation of the Pyrrolidine-1-Carbonyl Group: This can be achieved through acylation reactions using pyrrolidine-1-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the quinoline core can intercalate with DNA or interact with proteins. The pyrrolidine-1-carbonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-6-CHLOROQUINOLINE: Lacks the pyrrolidine-1-carbonyl group.
6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE: Lacks the benzenesulfonyl group.
4-(BENZENESULFONYL)QUINOLINE: Lacks both the chloro and pyrrolidine-1-carbonyl groups.
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl, chloro, and pyrrolidine-1-carbonyl groups allows for diverse interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-14-8-9-18-16(12-14)19(27(25,26)15-6-2-1-3-7-15)17(13-22-18)20(24)23-10-4-5-11-23/h1-3,6-9,12-13H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLPSCLMQAUUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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